N-(1-benzyl-2-hydroxyethyl)-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
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Overview
Description
N-(1-benzyl-2-hydroxyethyl)-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound that belongs to the class of furanocoumarins. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-hydroxyethyl)-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted chromen-6-yl derivatives and acetamide. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-hydroxyethyl)-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-(1-benzyl-2-hydroxyethyl)-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound is investigated for its biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-hydroxyethyl)-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
- (3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Uniqueness
N-(1-benzyl-2-hydroxyethyl)-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is unique due to its specific structural features and the presence of both furanocoumarin and acetamide moieties. This combination of functional groups contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
CAS No. |
956608-49-4 |
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Molecular Formula |
C24H23NO5 |
Molecular Weight |
405.4g/mol |
IUPAC Name |
2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]acetamide |
InChI |
InChI=1S/C24H23NO5/c1-14-13-29-21-11-22-19(9-18(14)21)15(2)20(24(28)30-22)10-23(27)25-17(12-26)8-16-6-4-3-5-7-16/h3-7,9,11,13,17,26H,8,10,12H2,1-2H3,(H,25,27)/t17-/m0/s1 |
InChI Key |
WMDJDMUVCMMVSZ-KRWDZBQOSA-N |
SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC(CC4=CC=CC=C4)CO)C |
Isomeric SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N[C@@H](CC4=CC=CC=C4)CO)C |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC(CC4=CC=CC=C4)CO)C |
Origin of Product |
United States |
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